

BAY-9835: A Technical Guide for In Vivo Research

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Compound of Interest

Compound Name: BAY-9835

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An In-depth Whitepaper on the Chemical Probe **BAY-9835** for Preclinical In Vivo Studies

BAY-9835 is the first orally bioavailable dual inhibitor of A Disintegrin and Metalloproteinase with Thrombospondin Motifs 7 (ADAMTS7) and ADAMTS12, making it a valuable chemical probe for in vivo investigation of pathways related to cardiovascular diseases, inflammation, and cancer.^{[1][2]} This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of **BAY-9835**, including its mechanism of action, quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows.

Core Properties and Mechanism of Action

Developed through a targeted optimization campaign, **BAY-9835** emerged from an in silico designed inhibitor of the ADAMTS7 catalytic domain.^[3] It functions as a potent and selective antagonist of both ADAMTS7 and ADAMTS12.^[4] The catalytic activity of ADAMTS7 has been linked to the development of coronary artery disease, specifically in mediating plaque formation and restenosis following vessel injury.^{[3][5][6]} ADAMTS12 is implicated in various pathological processes, including inflammation, cancer, and arthritis.^[1]

BAY-9835's development involved enhancing its selectivity against other metalloproteases, particularly MMP12, and fine-tuning its drug metabolism and pharmacokinetic (DMPK) properties to achieve good oral bioavailability.^{[1][3]} A key structural feature of **BAY-9835** is the hydantoin core, which is believed to interact with the catalytic zinc ion in the active site of the target enzymes.^[1]

Quantitative Data Summary

The following tables summarize the key quantitative data for **BAY-9835**, facilitating comparison and experimental design.

Table 1: In Vitro Potency of BAY-9835

Target Enzyme	IC ₅₀ (nM)	Species
ADAMTS7	6	Human
ADAMTS7	8	Mouse
ADAMTS7	27	Rat
ADAMTS12	30	Human

Source:[[4](#)]

Table 2: Selectivity Profile of BAY-9835

Off-Target	IC ₅₀ (μM)
hADAMTS4	6.726
hADAMTS5	9.924
hADAM8	2.25
hADAM10	32.802
hADAM17	5.772
hMMP12	5.376
hMMP15	78.474
hMMP2	> 10
hMMP14	> 10
Calpain 1	> 10
Caspase3	> 10
Cathepsin B	> 10
Cathepsin S	> 10
MALT1	> 10

Source:[7]

Table 3: In Vivo Pharmacokinetic Profile of BAY-9835

Species	Dose (mg/kg)	Route	Bioavailability (%)	Clearance (L/h/kg)	Terminal Half-life (h)
Mouse	1.0	p.o.	88	0.9	2.6
Rat	1.0	p.o.	74	0.7	4.3
Dog	1.0	p.o.	100	0.1	14.0

Source:[1]

Experimental Protocols

Detailed methodologies for key experiments involving **BAY-9835** are provided below.

Biochemical Enzymatic Assay for IC₅₀ Determination

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC₅₀) of **BAY-9835** against its target enzymes.

- Reagents and Materials:
 - Recombinant human, mouse, or rat ADAMTS7/ADAMTS12 catalytic domain.
 - Fluorogenic peptide substrate specific for ADAMTS7/ADAMTS12.
 - Assay buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5).
 - **BAY-9835** stock solution in DMSO.
 - Microplate reader capable of fluorescence detection.
- Procedure:
 1. Prepare a serial dilution of **BAY-9835** in assay buffer.
 2. In a 96-well microplate, add the diluted **BAY-9835** solutions.
 3. Add the recombinant enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
 4. Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
 5. Monitor the fluorescence intensity over time using a microplate reader.
 6. Calculate the rate of substrate cleavage for each inhibitor concentration.
 7. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

In Vivo Pharmacokinetic Study

This protocol describes the methodology for assessing the pharmacokinetic properties of **BAY-9835** in animal models.

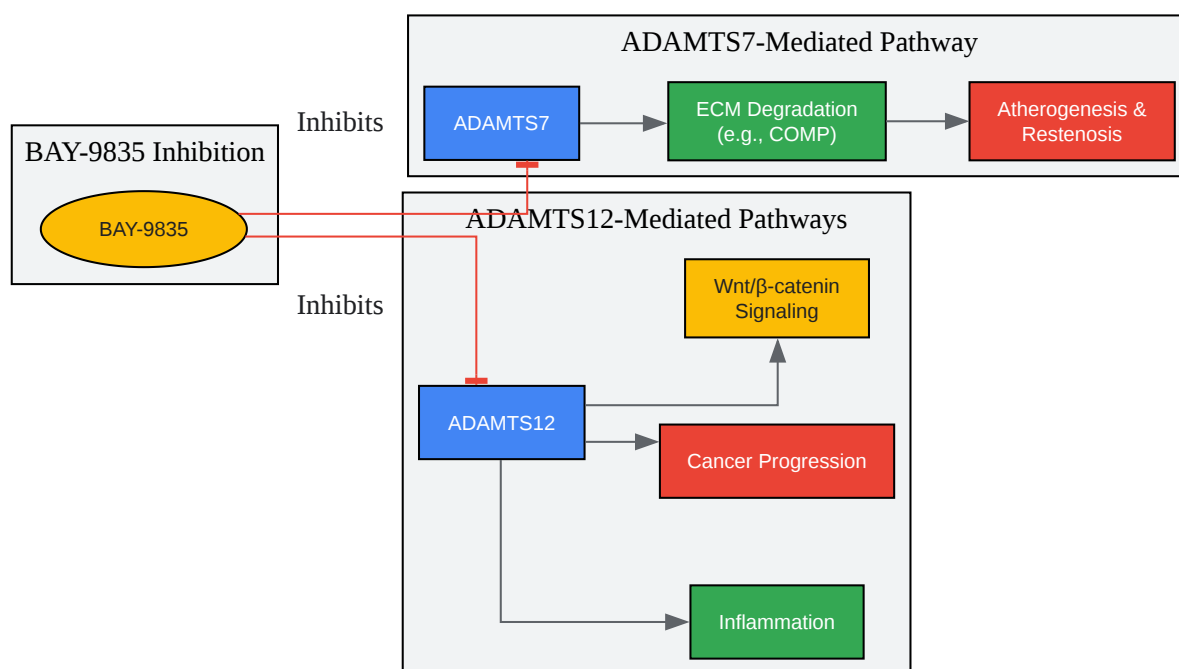
- Animal Models:
 - Male CD-1 mice, Sprague-Dawley rats, or Beagle dogs.
- Formulation and Dosing:
 - For intravenous (IV) administration, dissolve **BAY-9835** in a vehicle such as 99% plasma/1% DMSO (for mice and rats) or 50% water/40% PEG400/10% EtOH (for dogs) to a final concentration for a 0.3 mg/kg dose.[\[1\]](#)
 - For oral (p.o.) administration, prepare a solution in 50% water/40% PEG400/10% EtOH for a 1.0 mg/kg dose.[\[1\]](#) A higher exposure formulation can be achieved using 40% Solutol HS 15/10% ethanol/50% water.[\[7\]](#) A recommended oral dose for efficacy studies is 30 mg/kg once daily.[\[6\]](#)
- Sample Collection:
 1. Administer **BAY-9835** to the animals via the chosen route.
 2. Collect blood samples at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
 3. Process the blood samples to obtain plasma.
- Sample Analysis:
 1. Extract **BAY-9835** from the plasma samples using a suitable method (e.g., protein precipitation with acetonitrile).
 2. Quantify the concentration of **BAY-9835** in the extracts using LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
- Data Analysis:

- Use non-compartmental analysis to determine pharmacokinetic parameters such as clearance, volume of distribution, terminal half-life, and bioavailability.[1]

Visualizations

The following diagrams, created using the DOT language, illustrate key concepts related to **BAY-9835**.

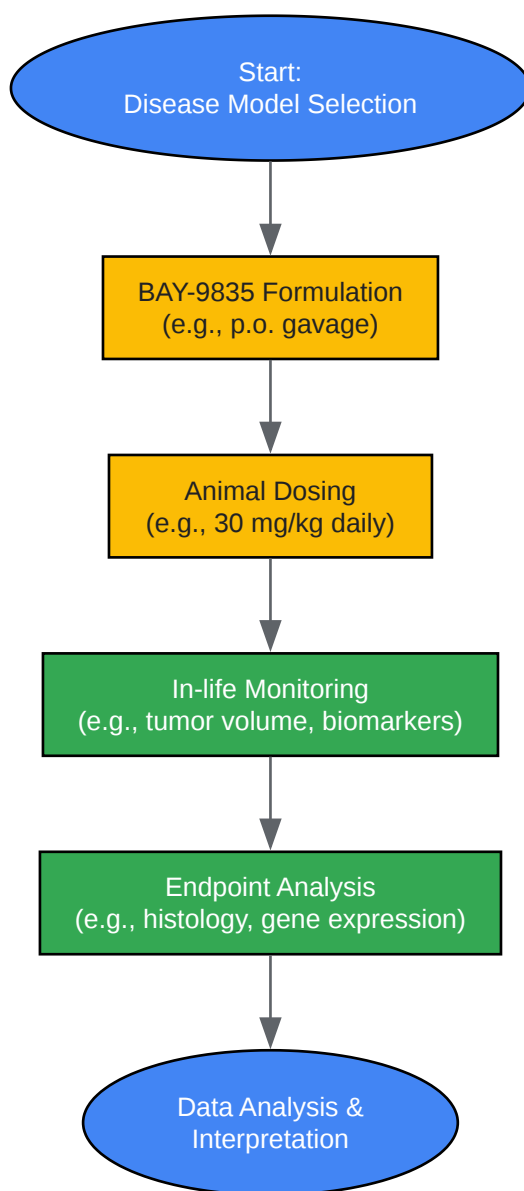
Signaling Pathways



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Caption: Inhibition of ADAMTS7 and ADAMTS12 by **BAY-9835**.

Experimental Workflow



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Caption: General workflow for an in vivo efficacy study using **BAY-9835**.

Conclusion

BAY-9835 represents a significant advancement in the available toolset for studying the in vivo functions of ADAMTS7 and ADAMTS12. Its oral bioavailability and well-characterized pharmacokinetic profile across multiple species make it a robust chemical probe for preclinical research.^[1] This guide provides the essential data and methodologies to aid in the design and execution of in vivo studies aimed at elucidating the therapeutic potential of inhibiting these key

metalloproteinases. Researchers are encouraged to use the provided information as a foundation for developing specific experimental protocols tailored to their research questions.

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